(6-Bromohexyl)trimethylammonium Bromide
Overview
Description
Synthesis Analysis
The synthesis of related trimethylammonium compounds often involves alkylation reactions where a precursor containing a reactive halogen (e.g., bromide) is reacted with trimethylamine. For instance, derivatives like hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) have been synthesized in solvent-free conditions, showcasing the green chemistry approach to synthesizing quaternary ammonium salts (Brycki et al., 2016).
Molecular Structure Analysis
The molecular structure of trimethylammonium derivatives is often elucidated using techniques like NMR spectroscopy and single-crystal X-ray diffraction. These methods reveal details about the molecular geometry, including bond lengths, angles, and the spatial arrangement of atoms, critical for understanding the compound's reactivity and properties (Skorupowa et al., 2001).
Chemical Reactions and Properties
Quaternary ammonium compounds like (6-Bromohexyl)trimethylammonium bromide participate in various chemical reactions, including phase transfer catalysis, quaternization, and interactions with anions or other ionic species. These reactions exploit the cationic nature of the trimethylammonium headgroup and the reactivity of the bromoalkyl side chain (Ghorbani-Choghamarani et al., 2011).
Physical Properties Analysis
The physical properties of (6-Bromohexyl)trimethylammonium bromide, such as solubility, melting point, and phase behavior, are influenced by its molecular structure. These properties are crucial for its application in various domains, including as a surfactant or in ionic liquid formulations. The aggregation behavior in aqueous solution and its critical micelle concentration (CMC) provide insights into its surfactant properties (Mosquera et al., 1998).
Scientific Research Applications
Stabilization of Protein Structures : N-alkyl trimethylammonium bromides, including compounds similar to (6-Bromohexyl)trimethylammonium Bromide, have been shown to stabilize the molten globule state of alkaline and acid-denatured cytochrome c, with hydrophobic interactions playing a significant role in this process (Chamani & Moosavi-Movahedi, 2006).
Ferroelectric Properties : Trimethylammonium bromide demonstrates ferroelectricity below room temperature, offering new pathways for designing and synthesizing molecular ferroelectrics (Gao et al., 2020).
Neuromuscular Blocking Drug : Hexan-1:6-bis (-trimethylammonium bromide), a related compound, acts as a neuromuscular blockade drug by inhibiting oxidative phosphorylation of substrates. This provides insights into its biochemical mode of action and potential therapeutic applications (Yamamoto et al., 1956).
Agricultural Applications : Compounds like (2-chloroethyl)trimethylammonium chloride have been found to stimulate plant growth by producing stockier plants with shorter and thicker stems. These effects are mutually antagonistic to gibberellin, a plant hormone (Tolbert, 1960).
Photovoltaic Properties : The arrangement of side chains with quaternary ammonium bromide in conjugated polyelectrolytes influences their photovoltaic properties. This has implications for solar energy harvesting and related technologies (Jo et al., 2015).
Biomedical Imaging and Drug Delivery : Polyfluorene-based multicolor fluorescent nanoparticles, which can be modified with compounds like (6-Bromohexyl)trimethylammonium Bromide, show potential for bioimaging and drug delivery. This opens up possibilities in the field of biomedicine (Rubio-Camacho et al., 2019).
Safety And Hazards
(6-Bromohexyl)trimethylammonium Bromide is harmful if swallowed. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. Contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should be avoided . Prolonged or repeated exposure should be avoided . Contaminated clothing should be removed and washed before reuse . Hands should be washed thoroughly after handling .
properties
IUPAC Name |
6-bromohexyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBZYUINRTEOG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCBr.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431912 | |
Record name | (6-Bromohexyl)trimethylammonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromohexyl)trimethylammonium Bromide | |
CAS RN |
32765-81-4 | |
Record name | 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32765-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Bromohexyl)trimethylammonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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